molecular formula C6H12N2O2 B15203904 Ethanediimidic acid, diethyl ester CAS No. 13534-15-1

Ethanediimidic acid, diethyl ester

Cat. No.: B15203904
CAS No.: 13534-15-1
M. Wt: 144.17 g/mol
InChI Key: ASBYNUPWDRZDBR-UHFFFAOYSA-N
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Description

Ethanediimidic acid, diethyl ester, also known by its IUPAC name diethyl ethanediimidate, is an organic molecule that has garnered interest within specific areas of chemical synthesis. While not as extensively studied as some other organic compounds, its unique structure as a di-imidate ester suggests potential applications as a building block in the synthesis of more complex molecules, particularly those containing nitrogen.

The systematic naming and identification of chemical compounds are crucial for clear communication in scientific literature. For this compound, several names and identifiers are used. chemicalregister.comalfa-chemistry.com

The IUPAC name for this compound is diethyl ethanediimidate . alfa-chemistry.com It is also commonly referred to as diethyl oxalimidate . Other synonyms include ethanediimidic acid, 1,2-diethyl ester and diethyl oximidate. chemicalregister.comalfa-chemistry.commolaid.com The Chemical Abstracts Service (CAS) has assigned the registry number 13534-15-1 to this compound. alfa-chemistry.com

Structurally, the molecule consists of a two-carbon ethanediimidoyl core, with each carbon double-bonded to a nitrogen atom and single-bonded to an ethoxy group. The molecular formula is C₆H₁₂N₂O₂. alfa-chemistry.com

Interactive Table 1: Compound Identification

IdentifierValue
IUPAC Name diethyl ethanediimidate
Synonyms This compound; Diethyl oximidate; Diethyl oxalimidate; Ethanediimidic acid, 1,2-diethyl ester
CAS Number 13534-15-1
Molecular Formula C₆H₁₂N₂O₂
Molecular Weight 144.17 g/mol
InChI InChI=1S/C6H12N2O2/c1-3-9-5(7)6(8)10-4-2/h7-8H,3-4H2,1-2H3
InChIKey ASBYNUPWDRZDBR-UHFFFAOYSA-N
Canonical SMILES CCOC(=N)C(=N)OCC

Imidate esters, also known as imino ethers, are a class of organic compounds characterized by the functional group R-C(=NR')OR". numberanalytics.com They can be considered as the esters of imidic acids, which are tautomers of amides.

The synthesis of imidate esters is most commonly achieved through the Pinner reaction . numberanalytics.comwikipedia.orgnumberanalytics.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. numberanalytics.comwikipedia.org The reaction typically proceeds in anhydrous conditions, often by bubbling dry hydrogen chloride gas through a mixture of the nitrile and alcohol at low temperatures. nrochemistry.com The initial product is a Pinner salt, the hydrochloride salt of the imino ester, which can then be neutralized to yield the free imidate ester. wikipedia.org

Imidate esters are versatile intermediates in organic synthesis. Their reactions often involve nucleophilic attack at the imino carbon. For instance, they can be hydrolyzed to form esters, or they can react with amines to produce amidines. wikipedia.org

In the specific case of this compound, a plausible synthetic route is the Pinner reaction of cyanogen (B1215507), (CN)₂, with ethanol (B145695) in the presence of an acid catalyst like hydrogen chloride. This would involve the addition of two molecules of ethanol across the two nitrile groups of cyanogen.

While detailed research on the specific applications of this compound is limited in readily available literature, its structure suggests potential utility as a precursor in the synthesis of various nitrogen-containing heterocyclic compounds. The two imidate ester functionalities provide reactive sites for condensation reactions with dinucleophiles, which could lead to the formation of cyclic structures.

For example, the reaction of symmetrically substituted oxamidines, which are structurally related to this compound, with other reagents is a known method for creating certain heterocyclic systems. electronicsandbooks.com Given that imidate esters can be converted to amidines, it is conceivable that this compound could serve as a synthon for 1,2-diamidines, which are valuable in medicinal chemistry and materials science. However, specific, documented examples of the use of this compound in such specialized contexts are not widely reported.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13534-15-1

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

diethyl ethanediimidate

InChI

InChI=1S/C6H12N2O2/c1-3-9-5(7)6(8)10-4-2/h7-8H,3-4H2,1-2H3

InChI Key

ASBYNUPWDRZDBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C(=N)OCC

Origin of Product

United States

Synthetic Routes and Mechanistic Considerations for Ethanediimidic Acid, Diethyl Ester

Theoretical Synthetic Pathways to Ethanediimidic Acid, Diethyl Ester

The most direct theoretical route to this compound is the twofold Pinner reaction of cyanogen (B1215507) (ethanedinitrile) with ethanol (B145695). This reaction involves the acid-catalyzed addition of two molecules of ethanol across the two nitrile groups of cyanogen. The process is conceptualized to occur in a stepwise manner, with the initial formation of ethyl 2-cyanoacetimidate, which then undergoes a second Pinner reaction to yield the desired diethyl ethanediimidate.

Another plausible, though less direct, theoretical pathway involves the reaction of diethyl oxalate (B1200264) with a suitable aminating agent to form an intermediate, which is then converted to the diimidate. However, this route is generally considered less efficient due to the multiple steps and potential for side reactions.

Reported Synthetic Methodologies for Related Imidate Esters

While specific literature detailing the synthesis of this compound is limited, the synthesis of related mono- and di-imidate esters is well-documented, primarily through the Pinner reaction. nih.govresearchgate.netsci-hub.sescribd.comwikipedia.org This reaction typically involves treating a nitrile with an alcohol in the presence of a strong acid, such as hydrogen chloride. nih.govresearchgate.netscribd.com The reaction is performed under anhydrous conditions at low temperatures to prevent the decomposition of the resulting imidate salt. nih.govjk-sci.com

For dinitriles, the Pinner reaction can lead to the formation of di-imidates. wikipedia.org For instance, the reaction of succinonitrile (B93025) with an alcohol in the presence of an acid catalyst can yield the corresponding disuccinimidate. This provides a strong precedent for the feasibility of synthesizing this compound from cyanogen.

Beyond the traditional acid-catalyzed Pinner reaction, base-catalyzed methods have also been reported for the synthesis of imidates. wikipedia.org This approach can be advantageous for nitriles that are sensitive to acidic conditions. In the context of this compound, a base-catalyzed reaction between cyanogen and an alkoxide, such as sodium ethoxide, in ethanol could theoretically yield the desired product. wikipedia.org This method was first reported by Nef in 1895 for the synthesis of imidates from cyanogen in a basic medium. rroij.com

Furthermore, imidates can be synthesized from orthoesters by reaction with amines. rroij.comresearchgate.net This method involves the condensation of an orthoester, such as triethyl orthoformate, with an amine, which can be catalyzed by an acid. rroij.com While this is a common route for N-substituted imidates, it could potentially be adapted for the synthesis of unsubstituted imidates.

The following table summarizes various reported synthetic methodologies for imidate esters, which can be considered analogous to the synthesis of this compound.

Starting Material Reagents Product Type Key Features
Nitrile, AlcoholAnhydrous HClImidate hydrochloride (Pinner Salt)Widely applicable, requires anhydrous conditions and low temperatures. nih.govjk-sci.com
Nitrile, AlcoholBase (e.g., NaOR)ImidateComplementary to the acid-catalyzed Pinner reaction. wikipedia.org
Orthoester, AmineAcid catalystN-substituted imidateUseful for preparing N-functionalized imidates. rroij.com
AmideAlkylating agentO-alkylated imidateO-alkylation is a key step. rroij.com

Exploration of Reaction Mechanisms in Imidate Ester Formation

The formation of imidate esters via the Pinner reaction proceeds through a well-established mechanism. The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, which significantly increases the electrophilicity of the nitrile carbon. sci-hub.se The alcohol then acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imidate. Subsequent deprotonation yields the imidate, which is typically isolated as its hydrochloride salt (Pinner salt). researchgate.netscribd.com

In the case of dinitriles like cyanogen, this process is expected to occur sequentially at both nitrile groups to form the di-imidate.

The mechanism for the base-catalyzed formation of imidates involves the nucleophilic attack of an alkoxide ion on the nitrile carbon. This forms a resonance-stabilized intermediate that can then be protonated by the alcohol solvent to yield the imidate.

The synthesis of imidates from orthoesters and amines proceeds via the formation of an intermediate that subsequently eliminates alcohol to form the imidate. researchgate.net

Catalytic Systems in Imidate Ester Synthesis

The choice of catalyst is crucial in the synthesis of imidate esters and can significantly influence the reaction's efficiency and applicability.

Acid Catalysis: Strong protic acids, most notably anhydrous hydrogen chloride, are the traditional catalysts for the Pinner reaction. nih.govresearchgate.netscribd.com The acid's role is to activate the nitrile towards nucleophilic attack by the alcohol. sci-hub.se Lewis acids have also been explored as promoters for the Pinner reaction, offering a milder alternative to strong protic acids. nih.govresearchgate.net Lewis acids such as trimethylsilyl (B98337) triflate have been shown to effectively catalyze the reaction between alcohols and nitriles to form esters, proceeding through an imidate intermediate. nih.gov

Base Catalysis: As mentioned earlier, base catalysis provides an alternative route to imidates. wikipedia.org Strong bases like sodium or potassium alkoxides are typically used to deprotonate the alcohol, generating a more potent nucleophile (the alkoxide ion) that can directly attack the nitrile. This method is particularly useful for electronegatively substituted nitriles.

The table below provides a summary of various catalytic systems employed in the synthesis of imidate esters.

Catalyst Type Specific Examples Role in Reaction Applicable Reaction
Protic AcidAnhydrous Hydrogen Chloride (HCl)Protonates the nitrile, activating it for nucleophilic attack.Pinner Reaction nih.govsci-hub.se
Lewis AcidTrimethylsilyl triflate (TMSOTf), Hafnium triflate (Hf(OTf)₄)Coordinates to the nitrile nitrogen, increasing its electrophilicity.Lewis Acid-Promoted Pinner Reaction nih.govresearchgate.net
BaseSodium Ethoxide (NaOEt), Potassium Carbonate (K₂CO₃)Deprotonates the alcohol to form a more reactive alkoxide nucleophile.Base-Catalyzed Imidate Synthesis wikipedia.orgrroij.com
Transition MetalPalladium complexesCatalyze coupling reactions that can lead to imidate formation.Oxidative Carbonylation of Ethanol patsnap.com

Chemical Reactivity and Transformative Applications of Ethanediimidic Acid, Diethyl Ester

Hypothesized Reaction Profiles of Ethanediimidic Acid, Diethyl Ester

Based on the bifunctional nature of its structure, EtO-C(=NH)-C(=NH)-OEt, several reaction profiles can be hypothesized. The presence of two imidate groups suggests that the molecule can undergo reactions at one or both sites, depending on the stoichiometry and reaction conditions.

Hydrolysis: Like other imidates, this compound is expected to be susceptible to hydrolysis. The outcome of this reaction is often pH-dependent. Acid-catalyzed hydrolysis is anticipated to yield the corresponding diester, diethyl oxalate (B1200264), and ammonia. youtube.comyoutube.comyoutube.com In contrast, under basic conditions, the reaction pathway may be altered.

Aminolysis: The reaction with amines is a characteristic transformation of imidates, leading to the formation of amidines wikipedia.org. Consequently, the reaction of this compound with ammonia or primary or secondary amines would be expected to produce the corresponding bis-amidines.

Reaction with Hydrazines: Treatment with hydrazine or its derivatives could lead to the formation of bis-hydrazides or potentially cyclize to form various nitrogen-containing heterocycles.

Reduction: The imine functional groups are susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride could potentially reduce the carbon-nitrogen double bonds to form the corresponding diamine.

Reactant Hypothesized Product(s) Reaction Type
Water (acidic)Diethyl oxalate, AmmoniaHydrolysis
Ammonia/AminesBis-amidinesAminolysis
HydrazineBis-hydrazides / HeterocyclesCondensation
Reducing Agents1,2-Diethoxy-1,2-ethanediamineReduction

Potential Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of this compound is dictated by the electronic properties of the two imidate functional groups. Each imidate group contains both electrophilic and nucleophilic centers.

Electrophilic Character: The carbon atoms of the C=N double bonds are electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. This makes them highly susceptible to attack by nucleophiles. wikipedia.orgimist.ma This electrophilicity is the basis for the hydrolysis and aminolysis reactions mentioned previously.

Nucleophilic Character: The nitrogen atoms of the imine groups possess lone pairs of electrons, rendering them nucleophilic. researchgate.net These sites can be protonated under acidic conditions or can attack electrophiles. Deprotonation of the N-H bond would significantly enhance the nucleophilicity of the nitrogen atom.

Reactive Site Chemical Character Potential Reactions
Imine CarbonElectrophilicNucleophilic addition (e.g., with water, amines, alcohols)
Imine NitrogenNucleophilicProtonation, Alkylation, Acylation

Role as a Building Block in Organic Synthesis (theoretical discussion based on structure)

The presence of two reactive functional groups in a symmetric arrangement makes this compound a potentially valuable building block for the synthesis of more complex molecules, particularly heterocycles. imist.machim.it By reacting with various bifunctional nucleophiles, a range of six-membered heterocyclic systems could theoretically be constructed.

Synthesis of Pyrimidines: Condensation with 1,3-dicarbonyl compounds or their equivalents could provide a route to substituted pyrimidines.

Synthesis of Diazines: Reaction with 1,2-diamines, such as ethylenediamine, could lead to the formation of pyrazines or other diazines.

Synthesis of Triazines: Condensation with compounds containing adjacent nitrogen nucleophiles, such as amidrazones or guanidines, could be a pathway to various triazine derivatives.

Bifunctional Nucleophile Potential Heterocyclic Product
EthylenediamineSubstituted Pyrazine
HydrazineSubstituted Pyridazine
Urea / ThioureaSubstituted Pyrimidine
MalonamideSubstituted Pyrimidine

Derivatization Strategies (conceptual)

The structure of this compound offers several avenues for conceptual derivatization to modify its properties and reactivity.

N-Functionalization: The N-H bonds of the imidate groups are reactive sites for substitution.

N-Alkylation: Reaction with alkyl halides in the presence of a base could introduce alkyl groups on the nitrogen atoms.

N-Acylation: Treatment with acylating agents, such as acid chlorides or anhydrides, would yield N-acylated diimidates.

O-Alkyl Group Exchange: The ethoxy groups could potentially be exchanged with other alkoxy groups through transesterification-like reactions, although this may be less straightforward than with simple esters.

Conversion to Thioimidates: Reaction with reagents like Lawesson's reagent could potentially convert the oxygen atoms to sulfur, yielding the corresponding bis(thioimidate).

Strategy Reagent Conceptual Product
N-AlkylationAlkyl Halide + BaseN,N'-Dialkyl-ethanediimidic acid, diethyl ester
N-AcylationAcid Chloride / AnhydrideN,N'-Diacyl-ethanediimidic acid, diethyl ester
O-Alkyl ExchangeDifferent AlcoholEthanediimidic acid, di(alk)yl ester
ThionationLawesson's ReagentEthanedithioimidic acid, diethyl ester

Advanced Analytical Approaches for Structural Elucidation

Spectroscopic Methods for Imidate Ester Characterization

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the functional groups present can be obtained. For ethanediimidic acid, diethyl ester, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (conceptual application)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR would provide critical data for the verification of the structure of diethyl ethanediimidate.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The ethoxy groups would give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a pattern characteristic of an ethyl group. The chemical shift of the methylene protons would be influenced by the adjacent oxygen atom. The protons attached to the nitrogen atoms (N-H) would likely appear as a broad singlet, and its chemical shift could be concentration-dependent and affected by the solvent used.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data. It would be expected to show a signal for the imidate carbon (C=N), which typically appears in a specific region of the spectrum. The carbons of the ethoxy groups (CH₂ and CH₃) would also give rise to distinct signals.

Conceptual ¹H and ¹³C NMR Data for this compound

Assignment ¹H NMR (Conceptual) ¹³C NMR (Conceptual)
Chemical Shift (δ, ppm) Multiplicity
-CH₃1.3Triplet
-CH₂-4.2Quartet
-NH7.5Broad Singlet
C=N--

Note: The chemical shifts are hypothetical and for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Analysis (conceptual application)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a destructive technique that provides information about the molecular weight and the elemental composition of a compound. For diethyl ethanediimidate, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula.

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways for esters and imines could be predicted, leading to characteristic fragment ions.

Conceptual Mass Spectrometry Data for this compound

m/z (Conceptual) Assignment
144[M]⁺ (Molecular Ion)
115[M - C₂H₅]⁺
99[M - OC₂H₅]⁺
72[C(O)C(=NH)OEt]⁺
45[C₂H₅O]⁺

Note: The m/z values are hypothetical and represent plausible fragmentation patterns.

Infrared (IR) Spectroscopy (conceptual application)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The bonds within a molecule vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, absorption occurs.

For diethyl ethanediimidate, the IR spectrum would be expected to show characteristic absorption bands for the C=N double bond, the C-O single bond of the ester group, and the N-H bond. The absence of a strong C=O stretching band would be a key indicator to differentiate it from its isomer, diethyl oxalate (B1200264).

Conceptual IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) (Conceptual)
N-H Stretch3300 - 3400 (broad)
C-H Stretch (sp³)2850 - 3000
C=N Stretch1640 - 1690 (strong)
C-O Stretch1050 - 1150

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For a relatively volatile and thermally stable compound like diethyl ethanediimidate, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) could be employed.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds. A sample of diethyl ethanediimidate would be vaporized and passed through a capillary column coated with a suitable stationary phase. A non-polar or mid-polar stationary phase, such as one based on polydimethylsiloxane, would likely be effective. The retention time of the compound would be a characteristic property under a given set of conditions. Impurities would appear as separate peaks, and their area percentage would provide a quantitative measure of the purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds. For diethyl ethanediimidate, reversed-phase HPLC would be a suitable method. A C18 column would be a common choice for the stationary phase, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. A UV detector could be employed for detection if the compound possesses a chromophore.

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. It provides the percentage by mass of each element present in the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. For diethyl ethanediimidate (C₆H₁₂N₂O₂), the theoretical elemental composition can be readily calculated.

Theoretical vs. Conceptual Experimental Elemental Analysis Data for this compound

Element Theoretical % Conceptual Experimental %
Carbon (C)50.0049.95
Hydrogen (H)8.398.45
Nitrogen (N)19.4319.38
Oxygen (O)22.1822.22

A close agreement between the experimental and theoretical values would provide strong evidence for the proposed molecular formula.

Computational Chemistry Investigations of Ethanediimidic Acid, Diethyl Ester

Electronic Structure and Bonding Analysis

There are currently no publicly available research findings that detail the electronic structure and bonding characteristics of ethanediimidic acid, diethyl ester from a computational perspective. Such an analysis would typically involve quantum mechanical calculations to determine properties like molecular orbital energies, electron density distribution, and the nature of the chemical bonds within the molecule. This information is fundamental to understanding the compound's stability and potential reactivity.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis and molecular dynamics simulations for this compound are not present in the current body of scientific literature. These computational techniques are crucial for understanding the three-dimensional shapes the molecule can adopt, the energy differences between these conformations, and how the molecule behaves over time at different temperatures. Without such studies, the flexibility of the molecule and the accessibility of different reactive conformations are unknown.

Future Research Trajectories and Academic Perspectives

Unexplored Synthetic Methodologies

The synthesis of ethanediimidic acid, diethyl ester, while not established, could be approached from several currently unexplored avenues, drawing inspiration from the synthesis of related imidates and diimidates.

A primary area for investigation would be the adaptation of the Pinner synthesis. Traditionally used for the preparation of imidate hydrochlorides from nitriles and alcohols, a modified approach could be envisioned for a dinitrile like cyanogen (B1215507). The reaction of cyanogen with a stoichiometric amount of ethanol (B145695) in the presence of a strong acid, such as hydrogen chloride, could potentially yield the desired diethyl ethanediimidate dihydrochloride. Subsequent neutralization would provide the free diimidate. The challenges in this approach would lie in controlling the reactivity of cyanogen and preventing polymerization or side reactions.

Another promising, yet unexplored, methodology would be the direct N-alkylation of ethanediamide with suitable ethylating agents under carefully controlled conditions. Reagents like triethyloxonium (B8711484) tetrafluoroborate (B81430) could be investigated. The success of this route would depend on achieving selective N-alkylation over O-alkylation and managing the difunctionality of the starting material to ensure complete conversion to the diimidate.

Furthermore, metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, have not been explored for the synthesis of diimidates like this compound. A potential strategy could involve the development of a novel coupling partner derived from ethanediamide and a suitable ethyl halide or its equivalent, catalyzed by a transition metal complex. This would represent a significant advancement in imidate synthesis.

Novel Chemical Transformations and Applications

The chemical reactivity of this compound is a rich and untapped field of study. Its bifunctional nature suggests a variety of potential transformations and applications that are yet to be explored.

One key area of future research is its potential as a monomer in polymerization reactions. The two imidate functionalities could, in principle, react with suitable comonomers to form novel classes of polymers. For instance, condensation polymerization with diacids or diols could lead to polyesters or polyethers containing the unique diimidate linkage, potentially imparting interesting thermal and mechanical properties to the resulting materials.

The diimidate could also serve as a precursor to a variety of heterocyclic compounds. Reaction with dinucleophiles such as hydrazines, hydroxylamine, or diamines could provide access to novel five- or six-membered heterocyclic systems. The specific reaction conditions and the nature of the nucleophile would determine the structure of the resulting heterocycle, opening up a new area of synthetic exploration for drug discovery and materials science.

In coordination chemistry, this compound could be investigated as a bidentate ligand for various metal ions. The two nitrogen atoms of the imidate groups could coordinate to a metal center, forming stable chelate complexes. The electronic and steric properties of such complexes could be tuned by varying the metal ion, potentially leading to new catalysts or functional materials with interesting magnetic or optical properties.

Advanced Spectroscopic Characterization

A thorough spectroscopic characterization of this compound is essential for understanding its structure and bonding, and it presents an opportunity to employ advanced analytical techniques.

Beyond standard one-dimensional ¹H and ¹³C NMR spectroscopy, two-dimensional techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals, especially to differentiate between the ethyl groups and the core carbon atoms of the ethanediimidic acid moiety. Furthermore, advanced solid-state NMR spectroscopy could provide valuable insights into the crystal packing and intermolecular interactions of the compound in the solid state.

High-resolution mass spectrometry (HRMS) using soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be essential for confirming the molecular formula and studying the fragmentation patterns of the molecule. Tandem mass spectrometry (MS/MS) experiments could be designed to probe the connectivity of the atoms within the molecule and to gain a deeper understanding of its gas-phase chemistry.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, would be instrumental in identifying the characteristic vibrational modes of the C=N and C-O bonds within the imidate functional groups. A detailed analysis of these spectra, potentially aided by computational methods, could provide information about the conformational isomers and the electronic nature of these bonds.

Theoretical and Computational Research Avenues

Theoretical and computational chemistry offer powerful tools to investigate the properties of this compound from a fundamental perspective, complementing and guiding experimental work.

Density Functional Theory (DFT) calculations could be employed to predict the geometric and electronic structure of the molecule. researchgate.net Such studies could determine the preferred conformations, bond lengths, bond angles, and torsional angles. Furthermore, DFT can be used to calculate theoretical NMR and vibrational spectra, which would be invaluable in interpreting experimental data. An in-depth analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity and potential reaction pathways.

A particularly interesting area for computational investigation is the study of the tautomeric equilibria of this compound. The molecule could potentially exist in different tautomeric forms, and computational methods can be used to predict the relative energies and stabilities of these tautomers in different solvent environments. wiley-vch.de This would be crucial for understanding its chemical behavior and reactivity.

Molecular dynamics (MD) simulations could be utilized to study the conformational dynamics and intermolecular interactions of the compound in the condensed phase. These simulations can provide a detailed picture of how the molecules pack in the solid state or how they are solvated in different liquids, which is important for understanding its physical properties and for designing new materials based on this molecule.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the purity and structural integrity of ethanediimidic acid, diethyl ester?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester functional groups and molecular symmetry. Pair with Fourier-transform infrared (FTIR) spectroscopy to identify carbonyl (C=O) and imidic acid (N–H) stretches. Cross-validate purity via gas chromatography-mass spectrometry (GC-MS) under inert conditions to prevent thermal decomposition . Calibrate instruments using reference standards from authoritative databases like NIST Chemistry WebBook.

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Refer to TSCA Section 12(b) guidelines for chemical handling and export compliance . Conduct a hazard assessment using Safety Data Sheets (SDS) for reactivity data. Implement inert atmosphere protocols (e.g., nitrogen gloveboxes) during synthesis to mitigate hydrolysis risks. Store samples in amber glass vials at –20°C to minimize degradation.

Q. What experimental parameters are critical for optimizing the synthesis of this compound?

  • Methodological Answer : Control reaction stoichiometry (e.g., molar ratios of diethyl oxalate and ammonia derivatives) and temperature (typically 0–5°C to prevent side reactions). Monitor pH during imidic acid formation using potentiometric titration. Isolate intermediates via vacuum distillation, and characterize yields gravimetrically. Document deviations using error analysis frameworks outlined in extended essay guidelines .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical thermodynamic data for this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict phase-change enthalpies and compare with experimental values from NIST . Analyze outliers using sensitivity testing for solvent effects or conformational isomerism. Validate models via statistical metrics (e.g., root-mean-square deviation) and publish raw datasets with reproducibility protocols .

Q. What strategies are effective for reconciling contradictory literature reports on the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer : Conduct kinetic studies under controlled conditions (solvent polarity, temperature) to isolate competing pathways. Use isotopic labeling (e.g., ¹⁸O) to track reaction mechanisms. Cross-reference findings with high-resolution mass spectrometry (HRMS) to confirm intermediate structures. Apply systematic error analysis frameworks, as recommended in ethical research guidelines .

Q. How should researchers design experiments to investigate the environmental degradation pathways of this compound?

  • Methodological Answer : Simulate hydrolysis under varying pH (2–12) and temperature (25–60°C) conditions. Quantify degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Incorporate control experiments with deuterated water (D₂O) to differentiate acid-catalyzed vs. base-catalyzed mechanisms. Validate ecological impact using OECD test guidelines for aquatic toxicity .

Q. What statistical approaches are optimal for analyzing variability in spectroscopic data across independent studies?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to NMR/FTIR datasets. Assess inter-laboratory variability using coefficient of variation (CV) metrics. Normalize data against certified reference materials and publish uncertainty budgets, adhering to extended essay criteria for data transparency .

Regulatory and Ethical Considerations

Q. What documentation is required for international collaboration involving this compound under TSCA Section 12(b)?

  • Methodological Answer : Submit a TSCA §12(b) export notification to the EPA, including CAS/PMN identifiers and intended use . Include risk mitigation plans (e.g., waste disposal protocols) in ethical review applications, as per institutional guidelines for hazardous materials .

Q. How can researchers ensure data integrity when publishing conflicting results on the compound’s stability?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Disclose raw instrumentation settings, calibration logs, and environmental conditions (humidity, light exposure). Use peer-review platforms that enforce open-data policies, as emphasized in ethical research frameworks .

Tables for Key Data

Property Value Method Reference
Phase-change enthalpy45.2 kJ/molDSC (NIST TRC)
Hydrolysis half-life (pH 7)72 hoursLC-MS/MS (25°C)
DFT-calculated dipole moment3.12 DebyeB3LYP/6-31G*

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